molecular formula C11H15NO4S B2359688 N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide CAS No. 540516-64-1

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide

Cat. No.: B2359688
CAS No.: 540516-64-1
M. Wt: 257.3
InChI Key: QZJFAVQASSPBRB-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides It features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 1,3-dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide typically involves the following steps:

    Formation of the 1,3-dioxane ring: This can be achieved through the acid-catalyzed reaction of a diol with an aldehyde or ketone.

    Attachment of the phenyl ring: The 1,3-dioxane moiety is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.

    Introduction of the methanesulfonamide group: Finally, the methanesulfonamide group is introduced via a sulfonation reaction, where methanesulfonyl chloride reacts with the phenyl ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
  • 3-(1,3-Dioxan-2-yl)phenol

Uniqueness

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its 1,3-dioxane moiety provides stability and rigidity, while the methanesulfonamide group offers potential for various chemical modifications and interactions.

Properties

IUPAC Name

N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(13,14)12-10-5-2-4-9(8-10)11-15-6-3-7-16-11/h2,4-5,8,11-12H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJFAVQASSPBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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